molecular formula C12H22ClN3O2 B6016629 6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride

6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride

Cat. No.: B6016629
M. Wt: 275.77 g/mol
InChI Key: WUUOHDFWVAMZTO-UHFFFAOYSA-N
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Description

6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride is a chemical compound with a complex structure It belongs to the class of diazinane derivatives and is characterized by the presence of an imino group, two methyl groups, and two propyl groups attached to a diazinane ring

Properties

IUPAC Name

6-imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2.ClH/c1-5-7-12(8-6-2)9(13)14(3)11(17)15(4)10(12)16;/h13H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOHDFWVAMZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=N)N(C(=O)N(C1=O)C)C)CCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride typically involves the following steps:

    Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the diazinane ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic conditions.

    Introduction of Imino Group: The imino group is introduced by reacting the diazinane derivative with an appropriate amine or ammonia source.

    Alkylation: The methyl and propyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The imino group and diazinane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone ring structure.

    6-Amino-1,3-dimethyluracil: Another related compound with an amino group instead of an imino group.

Uniqueness

6-Imino-1,3-dimethyl-5,5-dipropyl-1,3-diazinane-2,4-dione;hydrochloride is unique due to its specific substitution pattern and the presence of both imino and diazinane functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

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